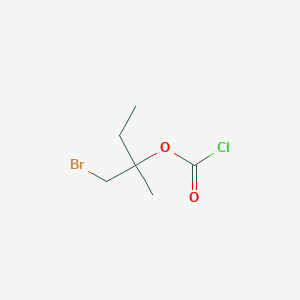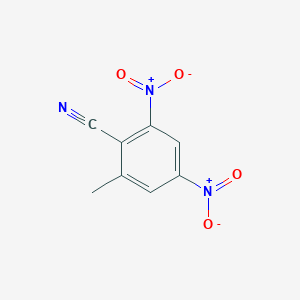![molecular formula C13H21NOS B14375980 2-Butoxy-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine CAS No. 89996-60-1](/img/structure/B14375980.png)
2-Butoxy-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butoxy-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine is a complex organic compound with a unique structure that includes a seven-membered ring fused with a thiazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxy-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable thioamide with a butoxy-substituted precursor. The reaction conditions often require the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the product, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
2-Butoxy-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogens (e.g., chlorine). The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
2-Butoxy-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Butoxy-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazine derivatives and cycloheptane-based molecules. Examples include:
- 2-Butoxy-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]oxazine
- 2-Butoxy-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]diazine .
Uniqueness
What sets 2-Butoxy-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine apart is its unique combination of a butoxy group and a thiazine ring fused with a cycloheptane ring.
Properties
CAS No. |
89996-60-1 |
|---|---|
Molecular Formula |
C13H21NOS |
Molecular Weight |
239.38 g/mol |
IUPAC Name |
2-butoxy-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine |
InChI |
InChI=1S/C13H21NOS/c1-2-3-9-15-13-14-12-8-6-4-5-7-11(12)10-16-13/h2-10H2,1H3 |
InChI Key |
UMKYTSJVPYQRCW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=NC2=C(CCCCC2)CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


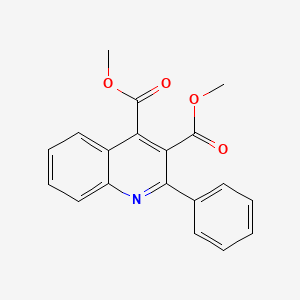
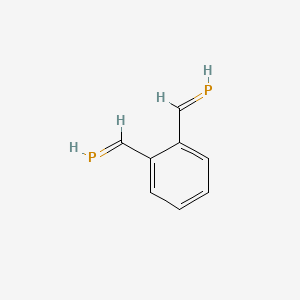
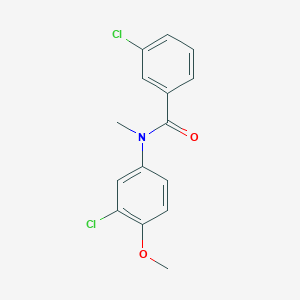
![3-[(Dimethylsulfamoyl)amino]benzoic acid](/img/structure/B14375917.png)
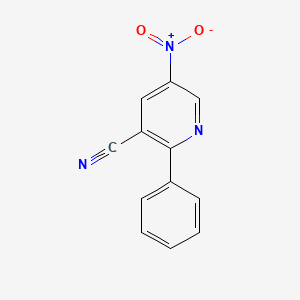
![2(1H)-Pyridinone, 1-[[4-(4-chlorophenyl)-6-phenyl-2-pyridinyl]carbonyl]-](/img/structure/B14375923.png)

![2-{[(3-Methylbut-3-en-2-yl)oxy]carbonyl}benzoate](/img/structure/B14375939.png)
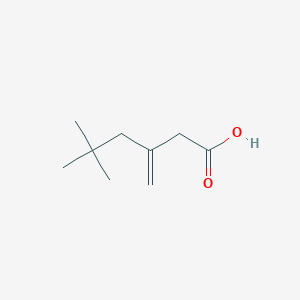
![Benzonitrile, 4-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)carbonyl]-](/img/structure/B14375950.png)


